molecular formula C8H15N3 B13579829 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine

Katalognummer: B13579829
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: GGVPYGUNQORYCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine is an organic compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine typically involves the condensation of 1-methylimidazole with a suitable butan-1-amine derivative. One common method involves the reaction of 1-methylimidazole with 4-chlorobutan-1-amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced amine derivatives, and various substituted imidazole compounds .

Wissenschaftliche Forschungsanwendungen

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-Methyl-1h-imidazol-5-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H15N3

Molekulargewicht

153.22 g/mol

IUPAC-Name

4-(3-methylimidazol-4-yl)butan-1-amine

InChI

InChI=1S/C8H15N3/c1-11-7-10-6-8(11)4-2-3-5-9/h6-7H,2-5,9H2,1H3

InChI-Schlüssel

GGVPYGUNQORYCG-UHFFFAOYSA-N

Kanonische SMILES

CN1C=NC=C1CCCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.